1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol
Description
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol is a heterocyclic compound featuring a piperidin-4-ol core substituted with a thiazole ring bearing two tosyl (p-toluenesulfonyl) groups at the 2- and 4-positions. This structure combines a polar hydroxyl group with electron-withdrawing tosyl moieties, likely influencing solubility, stability, and intermolecular interactions.
Properties
IUPAC Name |
1-[2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S3/c1-15-3-7-18(8-4-15)31(26,27)20-21(24-13-11-17(25)12-14-24)30-22(23-20)32(28,29)19-9-5-16(2)6-10-19/h3-10,17,25H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCOJJXCLUEEHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of piperidin-4-ol with 2,4-ditosylthiazole under specific conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Piperidine derivatives with different substituents replacing the tosyl groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a CCR5 antagonist, which could be useful in the treatment of HIV.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is facilitated by the presence of a basic nitrogen atom in the piperidine ring, which forms a strong salt-bridge interaction with the receptor .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Piperidin-4-ol Derivatives
*Calculated based on molecular formula.
Pharmacological Implications
- Tosyl vs. However, chloro substituents (as in ) may favor CB2 receptor binding, as seen in , where analogs with halogenated or aromatic groups exhibited higher CB2 affinity .
- Heterocycle Variations : The oxadiazole-containing compound () lacks a hydroxyl group but includes a rigid oxadiazole ring, which could alter receptor selectivity. highlights that CB1 receptors modulate ion channels, suggesting oxadiazole derivatives might interact with similar pathways .
- Trifluoromethylphenyl vs. Tosyl Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability, a common strategy in CNS drug design. In contrast, the bulky tosyl groups in the target compound may limit blood-brain barrier penetration but improve solubility for peripheral targets .
Binding and Functional Activity
While direct binding data for this compound is unavailable, demonstrates that structural analogs (e.g., WIN 55212-2) show subtype-specific receptor interactions. For example:
- WIN 55212-2 (a thiazole-derived cannabinoid) binds CB2 with higher affinity than CB1 .
- Tosyl groups could mimic the sulfonamide moieties in some kinase inhibitors, suggesting off-target kinase activity for the target compound.
Biological Activity
1-(2,4-Ditosylthiazol-5-yl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antibacterial, antitumor, and enzyme inhibition activities.
Chemical Structure
The compound's structure can be described as follows:
- Piperidine ring : A six-membered saturated ring containing one nitrogen atom.
- Thiazole moiety : A five-membered ring containing both sulfur and nitrogen.
- Ditosyl groups : Sulfonyl groups that enhance the compound's pharmacological properties.
Antibacterial Activity
Recent studies have demonstrated that various derivatives of piperidine, including those similar to this compound, exhibit significant antibacterial properties. For example, compounds bearing 1,3,4-oxadiazole and piperidine moieties showed moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values ranging from 1.13 to 6.28 µM .
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
| Compound C | Other strains | 6.28 |
Antitumor Activity
The compound has also been explored for its potential as an anticancer agent. Research on related piperidine derivatives has indicated that they can act as agonists for human caseinolytic protease P (HsClpP), which is involved in mitochondrial homeostasis and apoptosis in cancer cells. For instance, a derivative exhibited an IC50 value of 3.1 µM against hepatocellular carcinoma cells .
Enzyme Inhibition
This compound has shown promise in inhibiting key enzymes such as acetylcholinesterase (AChE) and urease. Studies indicate that certain derivatives possess strong inhibitory activity against these enzymes with IC50 values significantly lower than standard inhibitors like thiourea (IC50 = 21.25 µM) .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase | Compound D | 2.14 |
| Urease | Compound E | 0.63 |
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antibacterial Screening : A series of synthesized compounds demonstrated varying degrees of antibacterial activity against clinical strains, suggesting a potential for developing new antibiotics .
- Antitumor Mechanism : The mechanism by which piperidine derivatives induce apoptosis in cancer cells was elucidated through in vivo studies showing reduced tumor growth compared to traditional therapies like sorafenib .
- Enzyme Inhibition Studies : In vitro assays confirmed the strong inhibitory effects on AChE and urease, positioning these compounds as candidates for treating conditions like Alzheimer's disease and urinary infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
